

# Technical Guide: Synthesis of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

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## Compound of Interest

Compound Name:	2-Chlorooxazolo[5,4-c]pyridine hydrochloride
CAS No.:	1258650-05-3
Cat. No.:	B1421860

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## Executive Summary & Retrosynthetic Analysis

Target Molecule: **2-Chlorooxazolo[5,4-c]pyridine Hydrochloride** CAS: 1258650-05-3 (HCl salt) / 916792-10-4 (Free base) Core Scaffold: Pyridine fused to an oxazole ring at the c-bond (positions 3,4). Key Challenge: Correct regiochemistry of the fusion. The [5,4-c] isomer requires the oxygen atom to be located at the pyridine-3 position and the nitrogen at the pyridine-4 position.

## Retrosynthetic Logic

The most robust route disconnects the C(2)-Cl bond to reveal the cyclic carbamate (oxazolone), which is further disconnected to the vicinal amino-alcohol precursor.

- Step 1 (Precursor Selection): The synthesis must utilize 4-amino-3-hydroxypyridine. Using the isomeric 3-amino-4-hydroxypyridine would yield the incorrect oxazolo[4,5-c] isomer.
- Step 2 (Cyclization): Formation of the oxazolone core using a phosgene equivalent (CDI or Triphosgene).

- Step 3 (Functionalization): Chlorination using Phosphorus Oxychloride ( ).



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Figure 1: Retrosynthetic pathway highlighting the critical precursor selection.

## Detailed Synthetic Protocols

### Phase 1: Cyclization to Oxazolo[5,4-c]pyridin-2(1H)-one

This step constructs the oxazole ring. While phosgene gas was historically used, 1,1'-Carbonyldiimidazole (CDI) or Triphosgene are preferred for safety and ease of handling in modern laboratories.

Reagents:

- 4-Amino-3-hydroxypyridine (1.0 eq)
- 1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 eq)
- Solvent: Anhydrous THF or 1,4-Dioxane
- Catalyst: DBU (0.1 eq) (Optional, accelerates rate)

Protocol:

- Dissolution: Charge a dry reaction vessel (under ) with 4-amino-3-hydroxypyridine and anhydrous THF (10 mL/g).
- Activation: Add CDI portion-wise at 0°C to control the exotherm and evolution.

- Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the amine.
  - Checkpoint: The product, oxazolo[5,4-c]pyridin-2(1H)-one, is significantly less polar than the starting material.
- Workup: Cool the mixture. The product often precipitates. Filter the solid.<sup>[1]</sup> If no precipitate forms, concentrate the solvent and triturate with cold water/ethanol to induce crystallization.
- Purification: Recrystallize from ethanol or use as crude if purity >95%.

## Phase 2: Chlorination to 2-Chlorooxazolo[5,4-c]pyridine

This step converts the cyclic carbamate (tautomeric with the 2-hydroxy form) into the 2-chloro derivative using Vilsmeier-Haack type conditions.

Reagents:

- Oxazolo[5,4-c]pyridin-2(1H)-one (1.0 eq)<sup>[2]</sup>
- Phosphorus Oxychloride ( ) (5.0 - 10.0 eq) – Acts as solvent and reagent.
- Phosphorus Pentachloride ( ) (1.0 eq) – Enhances chlorination efficiency.
- Additive:  
or  
-Dimethylaniline (1.0 eq) – Acid scavenger/catalyst.

Protocol:

- Setup: In a heavy-walled pressure vial or round-bottom flask with a reflux condenser and drying tube, suspend the oxazolone intermediate in neat

- Addition: Add  
  
in one portion. Add the amine base dropwise (Caution: Exothermic).
- Reaction: Heat the mixture to 100–110°C for 3–8 hours.
  - Mechanism:[2][3] The reaction proceeds via a dichlorophosphate intermediate which undergoes nucleophilic attack by chloride.
- Quenching (CRITICAL): Cool the reaction to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed C-Cl bond.
- Extraction: Neutralize the aqueous phase to pH 7–8 using saturated  
  
or  
  
. Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).
- Isolation: Dry organics over  
  
, filter, and concentrate in vacuo at low temperature (<40°C) to obtain the free base.

### Phase 3: Hydrochloride Salt Formation

The free base is often unstable or oily; the hydrochloride salt is the preferred stable solid form for storage.

Protocol:

- Dissolve the crude 2-chlorooxazolo[5,4-c]pyridine in a minimal amount of anhydrous 1,4-dioxane or Diethyl ether.
- Cool to 0°C.
- Add 4M HCl in Dioxane (1.1 eq) dropwise. A white to off-white precipitate should form immediately.
- Stir for 30 minutes at 0°C.

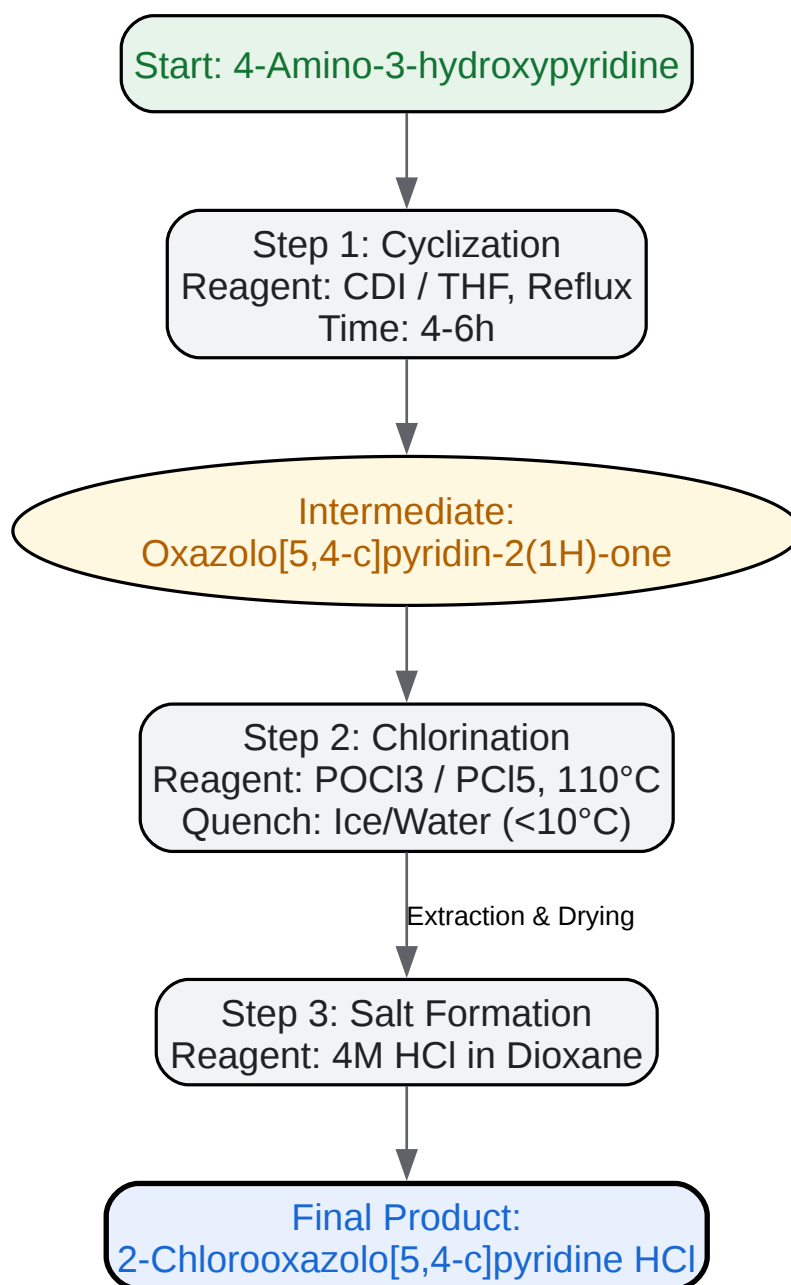
- Filter the solid under inert atmosphere (hygroscopic). Wash with dry ether.
- Dry under high vacuum to yield **2-Chlorooxazolo[5,4-c]pyridine Hydrochloride**.

## Critical Process Parameters (CPPs) & Data

### Summary

Parameter	Specification	Rationale
Precursor Isomer	4-Amino-3-hydroxypyridine	Crucial: 3-Amino-4-hydroxy isomer yields the [4,5-c] impurity.[4][5]
Moisture Control	< 0.1% Water (KF)	and CDI are moisture sensitive; water generates H3PO4/HCl byproducts.
Quench Temp	< 10°C	High temperature during quench hydrolyzes the 2-Cl bond back to the -one.
Reaction Temp	105°C ± 5°C (Step 2)	Insufficient heat leads to incomplete conversion; excessive heat degrades the pyridine ring.

## Experimental Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the synthesis.

## References

- Synthesis of Oxazolo[4,5-c]pyridine vs [5,4-c]pyridine isomers
  - Note: This reference establishes the regiochemistry of aminohydroxypyridine cycliz

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- General Method for Oxazolone Chlorination (POCl<sub>3</sub>)
- Voight, E. A., et al. "Synthesis of oxazolo[4,5-c]quinoline TRPV1 antagonists." J. Org. Chem. 2010; 75(24): 8713-8715. [Link](#)
- Target Molecule Identifiers
  - **2-Chlorooxazolo[5,4-c]pyridine hydrochloride** (CAS 1258650-05-3).[6][7][8]
  - Free Base (CAS 916792-10-4).
  - Source: PubChem & Chemical Vendors (Ambeed, BLD Pharm). [Link](#)

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## Sources

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